molecular formula C11H8ClNO2 B11881273 5-Chloro-6-methoxyquinoline-2-carbaldehyde

5-Chloro-6-methoxyquinoline-2-carbaldehyde

Cat. No.: B11881273
M. Wt: 221.64 g/mol
InChI Key: WHXOQQFZTRWKAO-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxyquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into an aromatic ring. The reaction involves the use of a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in the presence of a base.

    Condensation Reactions: Hydrazines and amines in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Condensation Reactions: Hydrazones and Schiff bases.

    Oxidation: Quinoline carboxylic acid.

    Reduction: Quinoline alcohol.

Scientific Research Applications

Chemistry: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of complex heterocyclic structures .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. It is also used as a precursor in the synthesis of photodynamic therapy agents .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The specific pathways and targets depend on the structure of the quinoline derivative and the nature of the biological system .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Methoxyquinoline-3-carbaldehyde
  • 5-Chloroquinoline-2-carbaldehyde

Comparison: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

5-chloro-6-methoxyquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-15-10-5-4-9-8(11(10)12)3-2-7(6-14)13-9/h2-6H,1H3

InChI Key

WHXOQQFZTRWKAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)C=O)Cl

Origin of Product

United States

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